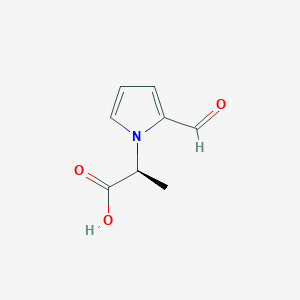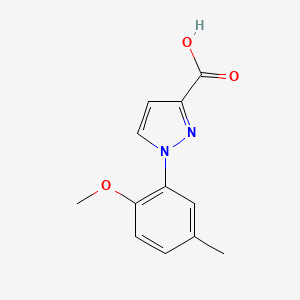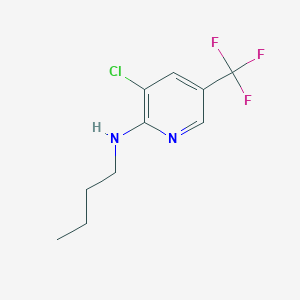
N-丁基-3-氯-5-(三氟甲基)吡啶-2-胺
描述
N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a butyl group, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
科学研究应用
N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine as the starting material.
N-Butylation: The introduction of the butyl group can be achieved through a nucleophilic substitution reaction. This involves reacting 3-chloro-5-(trifluoromethyl)pyridine with butylamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions
N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups. For example, the amine group can be oxidized to form a nitro group or reduced to form an alkylamine.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or lithium diisopropylamide (LDA) in solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include N-alkylated or N-arylated derivatives.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Alkylamines or other reduced forms.
作用机制
The mechanism of action of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and butyl groups can further modulate the compound’s binding affinity and selectivity towards specific enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the butyl group, making it less lipophilic and potentially less biologically active.
N-butyl-3-chloro-5-methylpyridin-2-amine: Contains a methyl group instead of a trifluoromethyl group, which can significantly alter its chemical and biological properties.
N-butyl-3-bromo-5-(trifluoromethyl)pyridin-2-amine: The presence of a bromine atom instead of chlorine can affect its reactivity and biological activity.
Uniqueness
N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its trifluoromethyl group, which imparts significant electron-withdrawing properties, and its butyl group, which enhances lipophilicity. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFURDCJAWVILTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


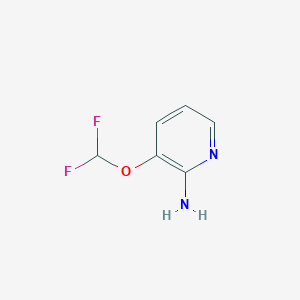
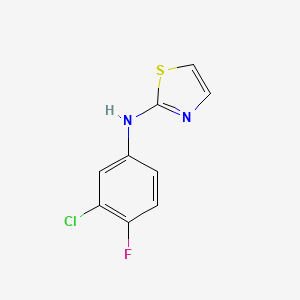
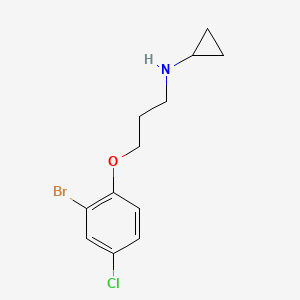
![2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile](/img/structure/B1414985.png)
![3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B1414986.png)

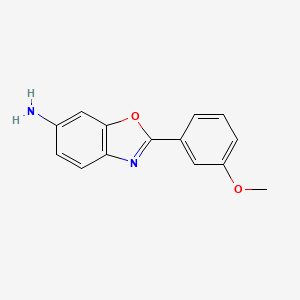
![2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1414994.png)
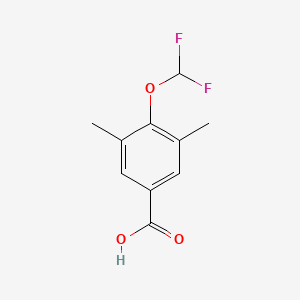
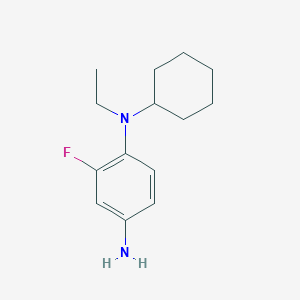
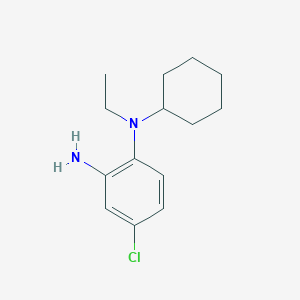
![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)
